molecular formula C18H25FN4O2 B593009 5-Fluoro-AB-PINACA CAS No. 1800101-60-3

5-Fluoro-AB-PINACA

Cat. No.: B593009
CAS No.: 1800101-60-3
M. Wt: 348.4 g/mol
InChI Key: WCBYXIBEPFZUBG-HNNXBMFYSA-N

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-fluoro AB-PINACA involves several key steps:

Industrial Production Methods:

Industrial production of 5-fluoro AB-PINACA follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

5-fluoro AB-PINACA undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

5-fluoro AB-PINACA exerts its effects by acting as a potent agonist at the cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it activates the associated G-protein signaling pathways, leading to various physiological and psychological effects. The compound’s high affinity for these receptors results in significant modulation of neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Uniqueness:

5-fluoro AB-PINACA is unique due to its fluoropentyl side chain, which enhances its binding affinity and potency at the cannabinoid receptors. This structural feature also influences its metabolic profile, leading to the formation of distinct metabolites compared to other synthetic cannabinoids .

Biological Activity

5-Fluoro-AB-PINACA is a synthetic cannabinoid that has garnered attention due to its potent biological activity and its implications for public health. This article summarizes the biological activity of this compound, focusing on its pharmacodynamics, metabolic profile, case studies, and relevant research findings.

Pharmacodynamics

This compound acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. Research indicates that it exhibits a higher potency compared to Δ9-THC, the primary psychoactive component of cannabis. Specifically, studies have shown that this compound is approximately 143 times more potent than Δ9-THC in activating CB1 receptors .

Receptor Binding Affinity

The binding affinity of this compound to cannabinoid receptors has been measured using radiolabeled ligands. It demonstrates a nanomolar affinity for both CB1 and CB2 receptors, with a notable selectivity towards CB2 .

Cannabinoid Receptor Affinity (nM) Selectivity
This compoundCB1251-
CB2-3.3-fold
Δ9-THCCB1--

Metabolic Profile

The metabolic pathways of this compound involve various biotransformations, predominantly through oxidative defluorination and hydroxylation. In vitro studies have identified several metabolites produced by human liver microsomes, including:

  • 5-Hydroxypentyl-AB-PINACA
  • Pentanoic acid derivative

These metabolites retain some biological activity and can contribute to the overall effects observed in users .

Metabolite Identification

A study identified 18 metabolites of this compound, which were generated through processes such as hydroxylation and carboxamide hydrolysis. The major metabolic pathways include:

Metabolite Type of Transformation
5-Hydroxypentyl-AB-PINACAHydroxylation
AB-PINACA Carboxylic AcidCarboxamide Hydrolysis
Pentanoic Acid DerivativeOxidative Defluorination

Case Studies and Clinical Findings

Several case studies have documented the effects of this compound in real-world scenarios. One notable case involved a non-fatal intoxication where analytical findings revealed significant activation of midbrain dopaminergic pathways, correlating with symptoms such as agitation and altered consciousness .

In another case involving postmortem analysis, low levels of this compound were detected in various biological matrices, suggesting rapid metabolism or clearance from the body . This highlights the compound's potential for acute toxicity despite low detectable levels post-exposure.

Research Findings

Recent studies emphasize the need for further research on the long-term effects and safety profiles of synthetic cannabinoids like this compound. Key findings include:

  • Tolerance Development : Chronic exposure may lead to greater desensitization of cannabinoid receptors compared to natural cannabinoids .
  • In Vivo Effects : Animal studies have shown that this compound induces effects similar to those caused by Δ9-THC, including analgesia and altered sensory perception .
  • Potential for Abuse : The high potency and rapid onset of action raise concerns regarding abuse potential and public health implications.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting 5-Fluoro-AB-PINACA and its metabolites in biological samples?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Optimize ion transitions (e.g., m/z 349 → 304 for this compound) and fragmentor voltages (e.g., 120 V) to enhance specificity .
  • Sample Preparation : Use QuEChERS dispersive solid-phase extraction for complex matrices (e.g., adipose tissue) to minimize lipid interference .
  • Validation : Include internal standards (e.g., deuterated analogs) and validate limits of detection (LODs) (e.g., 0.20 ng/mL) to ensure reproducibility .

Q. How can researchers design experiments to identify primary metabolites of this compound?

  • Methodological Answer :

  • In Vitro Models : Incubate this compound with human hepatic microsomes or hepatocytes. Monitor phase I (hydroxylation, defluorination) and phase II (glucuronidation) metabolites using high-resolution mass spectrometry (HRMS) .
  • In Silico Prediction : Use software like Meteor or ADMET Predictor to simulate metabolic pathways and prioritize targets for empirical validation .
  • Cross-Species Comparison : Compare metabolite profiles across species (e.g., human vs. rodent) to assess translational relevance .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro and in vivo metabolic data for this compound?

  • Methodological Answer :

  • Integrated Workflow : Combine in vitro microsomal assays with in vivo animal studies (e.g., rats) and human case samples (e.g., postmortem tissues). Use isotopically labeled standards to confirm metabolite identities across models .
  • Data Reconciliation : Apply statistical tools (e.g., principal component analysis) to identify species-specific metabolic biases (e.g., preferential defluorination in humans) .
  • Dynamic Modeling : Develop pharmacokinetic models to quantify metabolite accumulation in tissues (e.g., adipose vs. blood) and explain discrepancies in detection rates .

Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from structurally similar synthetic cannabinoids?

  • Methodological Answer :

  • Collision Energy Optimization : Test varying collision energies (e.g., 9–25 V) to maximize unique product ions (e.g., m/z 304 for this compound vs. m/z 318 for 5-Fluoro-ADB-PINACA) .
  • Chromatographic Separation : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve co-eluting analogs (e.g., 5-Fluoro-PINACA vs. 4-Fluoro-BINACA) .
  • Matrix Effects : Evaluate ion suppression/enhancement in biological matrices (e.g., urine vs. plasma) using post-column infusion studies .

Q. What methodologies are recommended for synthesizing and validating reference standards of novel this compound derivatives?

  • Methodological Answer :

  • Synthetic Routes : Use N-alkylation of indazole-3-carboxamide precursors with fluorinated pentyl bromides. Verify purity (>98%) via nuclear magnetic resonance (NMR) and HRMS .
  • Stability Testing : Assess degradation under varying storage conditions (e.g., −20°C vs. room temperature) and pH levels to establish shelf-life guidelines .
  • Cross-Laboratory Validation : Share standards with independent labs to confirm reproducibility of analytical results (e.g., retention times, spectral matches) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the neurotoxic potential of this compound?

  • Methodological Answer :

  • Dose-Response Studies : Conduct in vivo experiments with escalating doses (e.g., 0.1–10 mg/kg) to identify thresholds for adverse effects (e.g., seizures, motor impairment) .
  • Mechanistic Probes : Use receptor-binding assays (e.g., CB1/CB2 cannabinoid receptors) and calcium flux assays to differentiate on-target vs. off-target neurotoxicity .
  • Meta-Analysis : Systematically review case reports and preclinical studies to quantify confounding factors (e.g., polydrug use, genetic variability) .

Q. Methodological Frameworks for Study Design

Q. What frameworks are suitable for formulating research questions on this compound’s pharmacokinetics?

  • Methodological Answer :

  • PICOT Framework :
  • Population : Human or animal models (e.g., Sprague-Dawley rats).
  • Intervention : Single vs. chronic dosing regimens.
  • Comparison : Pharmacokinetics of this compound vs. non-fluorinated analogs (e.g., AB-PINACA).
  • Outcome : Bioavailability, half-life, tissue distribution.
  • Time : Acute (24-hour) vs. long-term (7-day) studies .
  • FINER Criteria : Ensure questions are feasible (e.g., accessible analytical tools), novel (e.g., unexplored metabolites), and ethically compliant (e.g., humane animal protocols) .

Q. Tables for Comparative Analysis

Table 1 : Key Metabolites of this compound Identified in Different Studies

MetaboliteDetection MethodStudy ModelReference
This compound M1LC-HRMSHuman hepatocytes
Defluorinated pentylGC-MS/MSRat plasma
Glucuronidated derivativeLC-MS/MS with enzymatic hydrolysisPostmortem tissue

Table 2 : Analytical Parameters for Distinguishing this compound from Analogs

ParameterThis compound5-Fluoro-ADB-PINACA
Precursor Ion (m/z)349.2029363.2185
Product Ion (m/z)304 (CE 9 V)318 (CE 9 V)
Retention Time (min)8.29.5
LOD (ng/mL)0.200.25
Reference

Properties

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBYXIBEPFZUBG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401009970
Record name 5-Fluoro-AB-PINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800101-60-3
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1800101-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-AB-PINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-AB-PINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-AB-PINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83B2298V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.